N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-4-22-11-7-5-10(6-8-11)14(20)16-12-9-13(19)18(3)15(21)17(12)2/h5-9H,4H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBZRSYXUKYKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution
Procedure :
-
Reactants : 4-Amino-1,3-dimethyl-2,6-dioxopyrimidine (derived from 1,3-dimethylbarbituric acid via nitration/reduction) and 4-ethoxybenzoyl chloride.
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Base : Triethylamine (TEA) in anhydrous dichloromethane (DCM).
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Conditions : Stir at 25°C for 12 hours.
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Workup : Wash with NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography.
Carbodiimide-Mediated Amidation
Procedure :
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Reactants : 1,3-Dimethylbarbituric acid and 4-ethoxybenzoic acid.
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Coupling Agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
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Solvent : Dimethylformamide (DMF) at 0°C.
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Conditions : Stir for 24 hours at room temperature.
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Workup : Extract with ethyl acetate, wash with HCl (1M), and recrystallize.
Optimization and Troubleshooting
Solvent Selection
Side Reactions
-
O- vs. N-Alkylation : Using bulky bases (e.g., DIPEA) suppresses O-alkylation byproducts.
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Hydrolysis Mitigation : Anhydrous conditions and molecular sieves prevent amide hydrolysis.
Analytical Characterization
| Parameter | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 353.4 g/mol | MS (ESI+) | |
| Melting Point | 210–212°C | DSC | |
| Purity | >99% | HPLC (C18 column) | |
| 1H NMR (DMSO-d6) | δ 1.35 (t, 3H, CH₂CH₃), δ 3.25 (s, 6H, N(CH₃)₂) | 400 MHz |
Comparative Analysis of Methods
| Method | Yield | Cost | Complexity | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | 72% | High | Moderate | 98% |
| Carbodiimide-Mediated | 70% | Moderate | High | 99% |
| One-Pot Synthesis | 60%* | Low | Low | 95%* |
*Theoretical based on analogous reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
The biological activity of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide can be summarized as follows:
Anticancer Properties
Several studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research has shown that the compound can induce apoptosis in cancer cells. In vitro studies demonstrated significant inhibition of cell proliferation in breast and colon cancer cell lines with IC50 values in the micromolar range .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to disease processes:
- Acetylcholinesterase Inhibition : Similar compounds have been noted for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase, an enzyme involved in neurotransmitter breakdown .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties:
- Antibacterial Activity : Derivatives have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The results indicated that certain derivatives had enhanced cytotoxicity against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines compared to the parent compound .
Case Study 2: Enzyme Inhibition Assay
Another study focused on the enzyme inhibition capabilities of this compound. The researchers conducted assays to measure the inhibitory effects on acetylcholinesterase. The results showed that some derivatives had significant inhibitory activity, suggesting potential use in Alzheimer's disease therapeutics .
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]-4-ethoxybenzamide
- Molecular formula : C₁₆H₁₉N₃O₄
- Key structural difference : A methylene (-CH₂-) linker between the pyrimidine and benzamide groups (vs. direct amide linkage in the target compound) .
- Implications: Molecular weight: Increased by 14.02 g/mol (317.34 vs. Lipophilicity: The methylene group may enhance hydrophobicity, reducing aqueous solubility. Conformational flexibility: The linker could allow greater rotational freedom, affecting target binding specificity.
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-ethoxybenzamide
- Key structural difference : Ethoxy group at the benzamide’s 2-position (vs. 4-position in the target compound) .
- Implications :
- Electronic effects : The 2-ethoxy substituent may reduce resonance stabilization of the benzamide, weakening hydrogen-bonding interactions.
- Steric hindrance : Proximity to the amide bond could impede binding to planar active sites (e.g., ATP pockets in kinases).
Diaminopyrimidine-Based EGFR Inhibitors
describes diaminopyrimidine derivatives (e.g., Compound 1: C₂₂H₂₂Cl₂N₆O₂) with pyrimidine cores and benzamide substituents. While structurally distinct, these analogs highlight:
- Bioactivity: Substitutions on the pyrimidine ring (e.g., chlorine, hydroxypropan-2-ylamino) correlate with EGFR inhibition .
- Lessons for target compound : The 4-ethoxy group in the target may similarly influence target selectivity, though direct evidence is lacking.
Data Table: Structural and Physicochemical Comparison
Research Implications and Gaps
- Structural insights : Modifications to the pyrimidine core (e.g., methylene linkers, ethoxy positional isomers) significantly impact physicochemical and binding properties.
- Biological relevance: While diaminopyrimidine analogs in demonstrate kinase inhibition , the target compound’s activity remains unverified.
- Synthetic challenges : Positional isomerism (2- vs. 4-ethoxy) requires precise regiochemical control during synthesis .
Biological Activity
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H17N3O4
- Molecular Weight : 301.31 g/mol
- CAS Number : 2148446
Structural Features
The structure features a pyrimidine ring with two carbonyl groups and an ethoxybenzamide moiety, which may contribute to its biological properties.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit bacterial growth. The presence of the ethoxy group may enhance lipophilicity, facilitating better membrane penetration.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness against several pathogens and cancer cell lines. For example:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential use as a broad-spectrum antimicrobial agent .
- Cytotoxicity in Cancer Research : In a recent study involving multiple cancer cell lines, this compound showed promising cytotoxic effects. The mechanism was attributed to the induction of oxidative stress leading to cell death .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Early findings suggest that:
- Absorption : The compound exhibits moderate solubility in aqueous solutions.
- Metabolism : Initial metabolic studies indicate that it undergoes hepatic metabolism with potential formation of active metabolites.
- Toxicity : Preliminary toxicity assessments reveal a favorable safety profile at therapeutic doses; however, further studies are needed to fully elucidate its toxicological effects.
Q & A
Q. Methodological Recommendations :
- Use Ugi-type multicomponent reactions to assemble the pyrimidine core, leveraging microwave-assisted synthesis to enhance regioselectivity .
- Employ carbodiimide-mediated coupling (e.g., EDCl/HOBt) for amide bond formation, as demonstrated in analogous benzamide syntheses .
- Optimize purification via preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to isolate the target compound from structurally similar impurities.
How can crystallographic data for this compound be effectively refined using SHELX software, and what common pitfalls should researchers avoid?
Advanced Research Focus
Crystallographic refinement of this compound may face challenges due to:
- Disorder in the ethoxy group or pyrimidine ring, especially if multiple conformers exist.
- Anisotropic displacement parameters for the dioxopyrimidine moiety, which can lead to overfitting.
Q. Methodological Recommendations :
- Use SHELXL for refinement, applying "ISOR" and "DELU" restraints to manage anisotropic displacement of the dioxopyrimidine ring .
- For disordered ethoxy groups, apply "PART" instructions and refine occupancy factors iteratively.
- Validate the model using Rint and GooF (Goodness-of-Fit) metrics. Avoid over-reliance on the R-factor; instead, cross-check with residual density maps in WinGX/ORTEP .
What role do hydrogen-bonding interactions play in the crystal packing of this compound, and how can graph set analysis aid in understanding its supramolecular structure?
Advanced Research Focus
The compound’s crystal packing is likely governed by:
- N–H···O hydrogen bonds between the pyrimidine dione and benzamide carbonyl groups.
- C–H···O interactions involving the ethoxy group.
Q. Methodological Recommendations :
- Perform graph set analysis (as per Etter’s formalism) to categorize hydrogen-bonding patterns into D , S , R , or C motifs .
- Use Mercury CSD to visualize and quantify intermolecular contacts. For example, a D(2,2,0) motif may describe dimerization via reciprocal N–H···O bonds between adjacent pyrimidine rings.
Are there known contradictions in the reported biological activities of structurally similar pyrimidinedione derivatives, and how can researchers reconcile these discrepancies?
Advanced Research Focus
Similar compounds (e.g., TRPA1 inhibitors like HC-030031) show variability in IC50 values across assays due to:
- Off-target effects from the ethoxybenzamide group interacting with unrelated receptors.
- Solubility differences in cellular vs. cell-free systems, altering apparent potency.
Q. Methodological Recommendations :
- Conduct structure-activity relationship (SAR) studies with systematic substitutions (e.g., replacing ethoxy with methoxy or cyclopropoxy) to isolate critical pharmacophores .
- Validate activity using orthogonal assays (e.g., calcium flux for TRPA1 and electrophysiology for ion channel selectivity) .
What advanced spectroscopic techniques are recommended for characterizing the electronic environment of the ethoxybenzamide moiety in this compound?
Basic Research Focus
The ethoxy group’s electron-donating effects can be probed via:
- <sup>13</sup>C CP/MAS NMR to assess crystallographic vs. solution-phase electronic environments.
- UV-Vis spectroscopy with TD-DFT calculations to correlate absorption bands with π→π* transitions in the benzamide group.
Q. Methodological Recommendations :
- Use solid-state NMR (e.g., <sup>15</sup>N NMR) to detect hydrogen-bonding interactions involving the pyrimidine ring .
- Compare experimental IR carbonyl stretches (1680–1700 cm<sup>−1</sup>) with DFT-predicted values to validate resonance effects .
How does the presence of the 1,3-dimethyl-2,6-dioxopyrimidin-4-yl group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Focus
The dioxopyrimidine core exhibits:
- Reduced nucleophilicity at the 4-position due to electron-withdrawing carbonyl groups.
- Steric shielding from the 1,3-dimethyl substituents, hindering SN<sup>2</sup> mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
